N-([2,2'-bifuran]-5-ylmethyl)-5-bromothiophene-2-sulfonamide
Description
N-([2,2'-Bifuran]-5-ylmethyl)-5-bromothiophene-2-sulfonamide is a sulfonamide derivative featuring a bifuran-methyl substituent linked to a 5-bromothiophene-2-sulfonamide core. The compound’s structure combines aromatic heterocycles (furan and thiophene) with a sulfonamide functional group, which is known to confer diverse biological and chemical properties.
Key structural features:
- 5-Bromothiophene: The bromine atom introduces steric and electronic effects, affecting both synthetic pathways and biological activity.
- Sulfonamide group: A common pharmacophore in antimicrobial and enzyme-targeting agents.
Properties
IUPAC Name |
5-bromo-N-[[5-(furan-2-yl)furan-2-yl]methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO4S2/c14-12-5-6-13(20-12)21(16,17)15-8-9-3-4-11(19-9)10-2-1-7-18-10/h1-7,15H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQQCVKGCXGCDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)CNS(=O)(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-5-bromothiophene-2-sulfonamide typically involves the following steps:
Formation of the Bifuran Moiety: The bifuran structure can be synthesized through the coupling of two furan rings.
Bromination of Thiophene: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Sulfonamide Formation: The final step involves the reaction of the brominated thiophene with the bifuran moiety in the presence of a sulfonamide reagent, such as sulfonyl chloride, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)-5-bromothiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Reduced derivatives with hydrogenated furan and thiophene rings.
Substitution: Substituted thiophene derivatives with various functional groups.
Scientific Research Applications
N-([2,2’-bifuran]-5-ylmethyl)-5-bromothiophene-2-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-5-bromothiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Aromatic vs. Saturated Rings : The bifuran moiety (conjugated, planar) contrasts with tetrahydrofuran (saturated, flexible) in CAS 61998-36-5, which may alter solubility and binding affinity .
- Biological Activity : While N-(5-chloro-2-methoxyphenyl)benzenesulfonamide shows anti-hypertensive activity, bromothiophene-sulfonamide derivatives are often explored for antimicrobial or urease inhibition .
Reactivity and Functionalization
The target compound’s 5-bromothiophene group enables further functionalization via Suzuki-Miyaura coupling, as demonstrated in related compounds (e.g., conversion of 5-bromothiophene-2-sulfonamide to aryl derivatives with boronic acids) . In contrast, non-halogenated analogs (e.g., 5-methyl derivatives) lack this versatility.
Example Reaction Pathway :
Suzuki Coupling :
Thermodynamic and Spectroscopic Data
Limited experimental data are available for the target compound, but inferences can be drawn from analogs:
Biological Activity
N-([2,2'-bifuran]-5-ylmethyl)-5-bromothiophene-2-sulfonamide is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound consists of a thiophene ring substituted with a sulfonamide group and a bifuran moiety. The presence of these functional groups suggests potential interactions with biological targets, leading to various pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in π-π stacking interactions with biological macromolecules. These interactions can modulate enzyme activities and receptor functions, which are critical for its therapeutic effects.
Antimicrobial Activity
Research has indicated that thiophene derivatives exhibit antimicrobial properties. For instance, compounds structurally related to this compound have shown effective inhibition against various bacterial strains. A study demonstrated that related thiophene compounds displayed minimum inhibitory concentrations (MIC) ranging from 50 µg/mL against Bacillus cereus, indicating significant antimicrobial potential .
Anti-inflammatory Activity
Thiophene derivatives are also known for their anti-inflammatory properties. In vitro studies have shown that related compounds can inhibit nitric oxide (NO) production in LPS-stimulated macrophages. For example, the IC50 values for some thiophene derivatives ranged from 12.8 to 48.7 µM, demonstrating moderate anti-inflammatory efficacy .
Case Studies
- Study on Antimicrobial Efficacy : A series of experiments were conducted to evaluate the antimicrobial activity of various thiophene derivatives, including this compound. Results indicated significant activity against Gram-positive bacteria with MIC values comparable to standard antibiotics.
- Anti-inflammatory Mechanism Investigation : Another study focused on the anti-inflammatory effects of thiophene compounds in BV-2 microglial cells. The results showed that certain derivatives could significantly reduce NO production, suggesting a potential mechanism for treating neuroinflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
